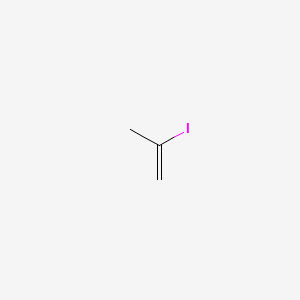

2-Iodopropene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5I/c1-3(2)4/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAHADSKPFGJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195925 | |

| Record name | 2-Iodopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4375-96-6 | |

| Record name | 1-Propene, 2-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Iodopropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Iodopropene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4APE2VA7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodopropene from Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and validated multi-step synthesis of 2-iodopropene, a valuable vinyl iodide intermediate in organic synthesis, starting from the readily available reagent, acetone (B3395972). The core of this synthetic route involves the preparation of acetone hydrazone, followed by an oxidative iodination reaction that yields a mixture of 2,2-diiodopropane (B106524) and this compound. A final elimination step can be employed to convert the remaining gem-diiodide to the desired product.

Overall Synthetic Pathway

The synthesis proceeds through the following key transformations:

-

Hydrazone Formation: Acetone is condensed with hydrazine (B178648) to form acetone hydrazone.

-

Oxidative Iodination (Barton Vinyl Iodide Synthesis): Acetone hydrazone is treated with iodine in the presence of a base, leading to the formation of 2,2-diiodopropane and this compound.

-

Elimination (Optional): If significant amounts of 2,2-diiodopropane are present after the second step, a dehydroiodination reaction is performed to yield additional this compound.

Step 1: Synthesis of Acetone Hydrazone

This initial step involves the formation of acetone hydrazone from acetone. A well-established and reliable method for this conversion is adapted from Organic Syntheses.

Experimental Protocol

Materials:

-

Acetone

-

100% Hydrazine hydrate (B1144303)

-

Sodium hydroxide (B78521) pellets

-

Potassium hydroxide pellets

-

Nitrogen gas

Procedure:

-

Preparation of Anhydrous Hydrazine: In a round-bottomed flask equipped with a reflux condenser and a nitrogen inlet, heat 100% hydrazine hydrate with an equal weight of sodium hydroxide pellets under reflux for 2 hours. Distill the anhydrous hydrazine under a slow stream of nitrogen. Caution: Anhydrous hydrazine is highly reactive and toxic. All manipulations should be performed in a well-ventilated fume hood behind a safety shield.

-

Reaction of Acetone Azine with Hydrazine: A mixture of acetone azine (1.00 mole) and anhydrous hydrazine (1.0 mole) is placed in a round-bottomed flask fitted with a reflux condenser. The mixture is heated at 100°C for 12-16 hours.

-

Purification: The resulting acetone hydrazone is purified by distillation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Acetone Azine | [1] |

| Reagents | Anhydrous Hydrazine | [1] |

| Reaction Time | 12-16 hours | [1] |

| Reaction Temperature | 100°C | [1] |

| Yield | Good | [1] |

Step 2: Oxidative Iodination of Acetone Hydrazone

This crucial step employs the Barton vinyl iodide synthesis, where the hydrazone is oxidized with iodine in the presence of a base. This reaction typically yields a mixture of the gem-diiodide (2,2-diiodopropane) and the vinyl iodide (this compound). The ratio of these products can be influenced by steric factors and reaction conditions.[1]

Reaction Mechanism

The reaction proceeds through a proposed mechanism involving an intermediate iododiazonium salt and/or an iodocarbonium ion.[2] The hydrazone is first oxidized by iodine to a diazo intermediate. Subsequent reaction with an iodine electrophile and loss of nitrogen gas generates an iodocarbonium ion. This cation can then either be trapped by an iodide ion to form the gem-diiodide or undergo elimination of a proton to yield the vinyl iodide.

Experimental Protocol

This protocol is based on the general procedure described by Pross and Sternhell for the oxidation of hydrazones.[2]

Materials:

-

Acetone hydrazone

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Diethyl ether or other suitable aprotic solvent

Procedure:

-

In a round-bottomed flask, dissolve acetone hydrazone in diethyl ether.

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of iodine in diethyl ether.

-

Slowly add the iodine solution to the stirred solution of acetone hydrazone and triethylamine. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

-

The reaction mixture is then worked up by washing with an aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product, a mixture of 2,2-diiodopropane and this compound, can be purified by fractional distillation.

Quantitative Data

Based on the general findings of Pross and Sternhell for various hydrazones:[2]

| Parameter | Value |

| Base | Triethylamine |

| Products | Mixture of 2,2-diiodopropane and this compound |

| Total Yield | 38-85% (for a range of hydrazones) |

Step 3: Dehydroiodination of 2,2-Diiodopropane (Optional)

If the product from Step 2 contains a significant amount of 2,2-diiodopropane, an elimination reaction can be performed to convert it to this compound. This is a standard dehydrohalogenation reaction. The use of a strong, sterically hindered base is often preferred to minimize side reactions, although for this substrate, other strong bases can also be effective.

Experimental Protocol

Materials:

-

Crude product mixture from Step 2 (containing 2,2-diiodopropane)

-

Potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous solvent (e.g., THF, DMSO)

Procedure:

-

Dissolve the crude product mixture in an anhydrous solvent in a round-bottomed flask under a nitrogen atmosphere.

-

Add a solution or suspension of the strong base (e.g., potassium tert-butoxide) to the reaction mixture at room temperature or with cooling, depending on the reactivity.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether, pentane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

After filtration and removal of the solvent, the this compound can be purified by distillation.

Quantitative Data

While a specific yield for this reaction starting from 2,2-diiodopropane is not available in the searched literature, dehydrohalogenation reactions of this type generally proceed in high yield.

| Parameter | Value |

| Reaction Type | E2 Elimination |

| Reagents | Strong, non-nucleophilic base (e.g., t-BuOK, DBU) |

| Expected Yield | High |

Visualizations

Reaction Pathway

Caption: Overall synthetic pathway for this compound from acetone.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of 2-Iodopropene

Abstract

This document provides a technical overview of the known physical properties of this compound (C₃H₅I). It is intended for an audience of researchers, scientists, and professionals in drug development who require accurate data on this organoiodine compound. Due to the limited availability of experimentally determined physical constants in publicly accessible literature, this guide summarizes the confirmed structural and calculated data. Furthermore, it outlines the standard experimental methodologies that would be employed for the determination of key physical properties such as boiling point, melting point, density, and refractive index.

Introduction

This compound, also known as 1-Propene, 2-iodo-, is an unsaturated organoiodine compound. Its chemical structure, featuring a vinyl iodide moiety, makes it a potentially valuable intermediate in various organic syntheses, including cross-coupling reactions. An accurate understanding of its physical properties is crucial for its proper handling, storage, reaction setup, and purification. This guide compiles the available data and provides context on the experimental determination of its core physical characteristics.

Core Physical and Chemical Data

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Propene, 2-iodo- | [1] |

| CAS Registry Number | 4375-96-6 | [1][2] |

| Molecular Formula | C₃H₅I | [1][2] |

| Molecular Weight | 167.976 g/mol | [1][2] |

| InChI Key | KWAHADSKPFGJQF-UHFFFAOYSA-N | [1][2] |

| LogP (Octanol/Water) | 2.46 | [2] |

Expected Physical Characteristics and General Trends

While specific experimental values for this compound are scarce, its properties can be inferred based on the general principles of physical chemistry for haloalkenes.

-

Physical State: As a small organoiodine compound, this compound is expected to be a liquid at room temperature.[3][4] Pure alkyl iodides are typically colorless but can develop a yellow or brownish hue upon exposure to light due to the slow formation of diatomic iodine (I₂).[3][5]

-

Boiling Point: The boiling point of haloalkanes and haloalkenes is influenced by intermolecular forces, primarily van der Waals forces and dipole-dipole interactions.[3][4] For a given alkyl or alkenyl group, the boiling point increases with the atomic mass of the halogen (RI > RBr > RCl > RF).[3][6] Therefore, this compound is expected to have a significantly higher boiling point than 2-chloropropene (B1346963) or 2-bromopropene.

-

Density: The density of haloalkanes generally increases with the number and mass of the halogen atoms.[3] Alkyl iodides are typically denser than water.[5] It is therefore anticipated that this compound will have a density greater than 1.0 g/mL.

-

Solubility: Like most haloalkanes, this compound is expected to have very low solubility in water.[4] This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new, weaker attractions between water and the haloalkene molecules.[4] Conversely, it is expected to be readily soluble in common non-polar organic solvents.[4]

Standard Experimental Protocols for Physical Property Determination

The determination of the physical properties of a liquid compound like this compound follows well-established laboratory procedures. The general workflow for these experiments is outlined in the diagram below.

Caption: General experimental workflow for determining the physical properties of a liquid chemical sample.

Boiling Point Determination

The boiling point is determined at a specific pressure, typically atmospheric pressure (760 mmHg).

-

Apparatus: A standard distillation apparatus or a specialized ebulliometer is used. A calibrated thermometer or thermocouple is placed so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Procedure: The purified liquid is placed in the distillation flask with boiling chips. The liquid is heated gently. The temperature is recorded when it remains constant while the liquid is boiling and the vapor is condensing on the thermometer bulb. This stable temperature is the boiling point.

-

Correction: If the determination is not performed at standard pressure, a pressure correction (e.g., using a nomograph) is applied to estimate the normal boiling point.

Density Measurement

Density is the mass per unit volume and is highly dependent on temperature.

-

Apparatus: A pycnometer, which is a glass flask with a precisely known volume, is used for accurate measurements. A calibrated analytical balance and a constant-temperature water bath are also required.

-

Procedure:

-

The mass of the clean, dry pycnometer is measured.

-

The pycnometer is filled with the sample liquid and placed in the constant-temperature bath until it reaches thermal equilibrium (e.g., at 20°C or 25°C).

-

The volume is adjusted precisely to the pycnometer's calibration mark, and any excess liquid on the exterior is carefully removed.

-

The mass of the filled pycnometer is measured.

-

-

Calculation: The density (ρ) is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters the material. It is a characteristic property that is dependent on temperature and the wavelength of light used.

-

Apparatus: An Abbé refractometer is commonly used. It requires a monochromatic light source, typically the sodium D-line (589 nm). The instrument must have a means of circulating water from a constant-temperature bath.

-

Procedure:

-

The refractometer prisms are cleaned and calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of the liquid sample are placed on the lower prism.

-

The prisms are closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature is also recorded.

-

Conclusion

While this compound is a compound of interest for synthetic chemistry, its fundamental physical properties, such as boiling point, melting point, and density, are not well-documented in publicly available scientific literature. This guide has presented the confirmed molecular and identifying information. For professionals requiring precise physical constants, experimental determination following the standard protocols outlined herein is recommended. Such data would be a valuable contribution to the chemical literature, aiding future research and process development involving this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 5. Physical Properties of Haloalkanes and Haloarenes [unacademy.com]

- 6. What are the Physical properties of Haloalkanes? [pw.live]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodopropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-iodopropene. It includes a summary of expected chemical shifts and coupling constants, detailed experimental protocols for sample preparation and spectral acquisition, and a discussion of the spectral features based on the molecular structure.

Introduction to the NMR Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For a compound such as this compound (C₃H₅I), a volatile haloalkene, NMR provides detailed information about its proton and carbon environments. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming its identity, assessing purity, and for predicting its reactivity in various chemical transformations relevant to drug development and materials science.

The structure of this compound features three distinct proton environments and three unique carbon environments, leading to characteristic signals in their respective NMR spectra. The presence of the electronegative iodine atom and the carbon-carbon double bond significantly influences the chemical shifts of the neighboring nuclei.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally derived public data for this compound, the following tables summarize predicted chemical shifts (δ) and coupling constants (J). These predictions are based on established principles of NMR spectroscopy and analysis of similar structures.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-gem | 6.1 - 6.4 | Doublet of quartets (dq) | Jgem ≈ 1.5-2.5 Hz, Jallyl ≈ 1.0-1.5 Hz |

| H-cis | 5.6 - 5.9 | Doublet of quartets (dq) | Jgem ≈ 1.5-2.5 Hz, Jvic-cis ≈ 0.5-1.0 Hz |

| CH₃ | 2.5 - 2.8 | Doublet of doublets (dd) | Jallyl ≈ 1.0-1.5 Hz, Jvic-cis ≈ 0.5-1.0 Hz |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-I | 85 - 95 |

| =CH₂ | 130 - 140 |

| CH₃ | 25 - 35 |

Experimental Protocols

Acquiring high-quality NMR spectra of a volatile compound like this compound requires specific sample preparation and instrument settings.

Sample Preparation for a Volatile Liquid

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

-

Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of this compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Use of an Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Sample Handling: Due to the volatility of this compound, prepare the sample in a well-ventilated fume hood. To minimize evaporation, cap the NMR tube securely immediately after adding the sample and solvent. For long-term experiments, flame-sealing the NMR tube may be necessary.

-

Filtration: To ensure optimal spectral resolution by removing any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Parameters

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between pulses ensures that the nuclei have returned to equilibrium.

-

Number of Scans: For a sample of adequate concentration, 8 to 16 scans are usually enough to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Acquisition Time: A longer acquisition time of 1-2 seconds is common.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Visualization of Molecular Structure and Relationships

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its synthesis.

Caption: Molecular structure of this compound.

Caption: General synthesis workflow for this compound.

Conclusion

This guide provides essential information for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. While experimental data is not widely available, the predicted values and detailed protocols herein offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The provided visualizations of its structure and synthesis pathway further aid in understanding its chemical context. Adherence to the outlined experimental procedures will facilitate the acquisition of high-resolution spectra, enabling accurate structural verification and purity assessment.

Spectroscopic Data Interpretation for 2-Iodopropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-iodopropene, a valuable building block in organic synthesis. Due to the limited availability of experimentally derived public data, this guide presents a combination of available information and predicted spectroscopic values to aid in the characterization and identification of this compound. Detailed methodologies for the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are also provided to facilitate the acquisition of high-quality data. This guide is intended to be a valuable resource for researchers utilizing this compound in their synthetic endeavors.

Introduction

This compound is a versatile reagent in organic chemistry, participating in a variety of coupling reactions and serving as a precursor for the synthesis of more complex molecules. Accurate and thorough characterization of this compound is crucial for its effective use. Spectroscopic methods are the cornerstone of molecular characterization, providing detailed information about the structure, connectivity, and functional groups present in a molecule. This guide focuses on the interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound. All predicted data are clearly identified.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J) in Hz |

| ~6.3 | Doublet of Quartets | 1H | =CH₂ (trans to I) | J(H-H_gem) ≈ 1.5, J(H-CH₃) ≈ 1.0 |

| ~5.8 | Doublet of Quartets | 1H | =CH₂ (cis to I) | J(H-H_gem) ≈ 1.5, J(H-CH₃) ≈ 1.5 |

| ~2.6 | Triplet | 3H | -CH₃ | J(H-H_vinyl) ≈ 1.0, J(H-H_vinyl) ≈ 1.5 |

Note: These are predicted values and may differ from experimental results. The exact appearance of the vinyl protons may be more complex due to second-order effects.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~130 | =CH₂ |

| ~90 | =C(I)- |

| ~30 | -CH₃ |

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for the C=C double bond and C-H bonds. An available transmission IR spectrum for this compound can be found on SpectraBase[1]. The expected key vibrational frequencies are listed in Table 3.

Table 3: Key IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | =C-H stretch |

| ~2950-2850 | C-H stretch (methyl) |

| ~1630 | C=C stretch |

| ~1440 | C-H bend (methyl) |

| ~890 | =C-H bend (out of plane) |

| ~550 | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The expected fragmentation pattern for this compound is summarized in Table 4.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Comments |

| 168 | [C₃H₅I]⁺ | Molecular ion (M⁺) |

| 127 | [I]⁺ | Loss of propyl radical |

| 41 | [C₃H₅]⁺ | Loss of iodine radical |

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for a volatile liquid sample like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-20 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

-

Spectrometer: 300 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 8-16 (adjust as needed for signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):

-

Spectrometer: 75 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

-

Spectrometer: FTIR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean, empty salt plates before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100-1000 µg/mL.

Data Acquisition:

-

Gas Chromatograph:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Oven Program: Start at 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualization of Data Interpretation Workflow

The following diagrams illustrate the logical flow of interpreting spectroscopic data to elucidate the structure of an unknown compound, in this case, this compound.

Caption: Logical workflow for structure elucidation using spectroscopic data.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is limited in the public domain, the combination of predicted values and established interpretation principles offers a robust framework for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols provided herein should enable researchers to acquire high-quality spectroscopic data, contributing to the broader knowledge base for this compound. It is recommended that researchers acquiring experimental data for this compound publish their findings to enhance the collective understanding of this molecule.

References

An In-depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in Vinyl Iodides

For Researchers, Scientists, and Drug Development Professionals

Vinyl iodides are a class of organic compounds characterized by an iodine atom attached to one of the sp²-hybridized carbons of an alkene. This structural motif is a cornerstone in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures. The reactivity of the carbon-iodine (C-I) bond in these molecules is of paramount importance, particularly in the realm of drug discovery and development, where efficient and stereoselective bond-forming reactions are critical. This guide provides a comprehensive overview of the principles governing C-I bond reactivity in vinyl iodides, details key transformations, and presents practical experimental protocols.

Core Principles of Carbon-Iodine Bond Reactivity

The utility of vinyl iodides as synthetic intermediates is largely dictated by the nature of the C(sp²)-I bond. Several factors contribute to its unique reactivity profile.

Bond Strength and Dissociation Energy: The carbon-iodine bond is the longest and weakest of the carbon-halogen bonds. This inherent weakness is a key determinant of its reactivity, particularly in transition-metal-catalyzed cross-coupling reactions where the oxidative addition step is often rate-limiting.[1][2] A comparison of bond dissociation energies (BDEs) highlights this trend.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C(sp²)-F | 115 |

| C(sp²)-Cl | 83.7 |

| C(sp²)-Br | 72.1 |

| C(sp²)-I | 57.6 - 65 |

| Data sourced from multiple references.[1][2][3][4] |

This lower BDE means that the C-I bond can be cleaved under milder conditions compared to other vinyl halides, leading to faster reaction rates and often requiring less forcing conditions.[1][2]

Reactivity in Nucleophilic Substitution: Vinyl iodides are generally stable under nucleophilic conditions and are resistant to both SN1 and SN2 reactions.[1][2]

-

SN2 reactions are disfavored due to the steric hindrance of the double bond, which prevents the requisite backside attack.[1][2] Furthermore, lone pair donation from the iodine atom into the π* orbital of the alkene reduces the electrophilicity of the carbon atom.[1][2]

-

SN1 reactions are energetically unfavorable because the dissociation of the iodide would lead to the formation of a highly unstable vinyl carbocation.[1][2]

Electronic and Steric Effects: The electronic nature of substituents on the vinyl framework can significantly influence the reactivity of the C-I bond. Electron-withdrawing groups can enhance the rate of certain reactions, such as magnesium-halogen exchange to form Grignard reagents.[1][2] The stereochemistry (E/Z configuration) of the double bond is also a critical factor, as many cross-coupling reactions proceed with retention of configuration, making the stereoselective synthesis of vinyl iodides a crucial aspect of their application.[2]

Key Reactions of Vinyl Iodides

The relatively weak C-I bond makes vinyl iodides excellent substrates for a wide array of powerful C-C and C-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-couplings.

Vinyl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to their high reactivity, which often allows for the use of milder reaction conditions and lower catalyst loadings.[1][2] The general order of reactivity for vinyl halides in these transformations is I > OTf > Br >> Cl.[5][6][7]

A generalized catalytic cycle for these reactions is depicted below. It typically involves three key steps: oxidative addition of the vinyl iodide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling: This reaction couples a vinyl iodide with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8] It is widely used due to the stability and low toxicity of the boron reagents.[9]

| Substrate 1 | Substrate 2 | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref. |

| (E)-1-Iodo-1-octene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene (B28343)/H₂O | 95 | [7] |

| 1-Iodo-cyclohexene | 2-Thiopheneboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 92 | [10] |

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of (E)-1-iodooct-1-ene with phenylboronic acid.

Materials:

-

(E)-1-iodooct-1-ene (1.0 mmol, 238 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Sodium carbonate (2.0 mmol, 212 mg)

-

Toluene (5 mL)

-

Water (1 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add (E)-1-iodooct-1-ene, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

-

Add toluene and water to the flask.

-

The reaction mixture is stirred vigorously and heated to 80 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion (typically 2-4 hours), the reaction is cooled to room temperature.

-

The mixture is diluted with diethyl ether (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (E)-1-phenyloct-1-ene.

2. Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling a vinyl iodide with a terminal alkyne.[11][12] It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][12]

| Substrate 1 | Substrate 2 | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Yield (%) | Ref. |

| (E)-Iodoprop-2-enoic acid | Phenylacetylene | Pd(OAc)₂ (5) | CuI (20) | Diisopropylamine | DMF | 85 | [13] |

| 1-Iodocyclohexene (B92552) | 1-Heptyne (B1330384) | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | 89 | [5] |

Experimental Protocol: Sonogashira Coupling

Reaction: Coupling of 1-iodocyclohexene with 1-heptyne.

Materials:

-

1-Iodocyclohexene (1.0 mmol, 208 mg)

-

1-Heptyne (1.1 mmol, 106 mg, 0.15 mL)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 mmol, 35 mg)

-

Copper(I) iodide (CuI) (0.025 mmol, 5 mg)

-

Diisopropylamine (7.0 mmol, 0.71 g, 0.98 mL)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a flame-dried Schlenk tube under an argon atmosphere, add 1-iodocyclohexene and anhydrous THF.

-

Sequentially add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and 1-heptyne to the stirred solution at room temperature.

-

Stir the reaction for 3 hours. Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.

-

The filtrate is washed sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield 1-(hept-1-yn-1-yl)cyclohex-1-ene.[5]

3. Heck Reaction: The Heck reaction couples a vinyl iodide with an alkene to form a new, more substituted alkene.[14][15] A base is required to regenerate the active palladium catalyst.[14][15]

Caption: A typical experimental workflow for a Heck cross-coupling reaction.

| Substrate 1 | Substrate 2 | Catalyst (mol%) | Base | Solvent | Yield (%) | Ref. |

| Iodobenzene | Styrene | Pd(OAc)₂ (1) | Triethylamine | Acetonitrile | 95 | [15] |

| 4-Iodoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | NaOAc | DMF | 90 | [14] |

4. Stille Coupling: This reaction involves the coupling of a vinyl iodide with an organostannane (organotin) reagent.[16][17] A key advantage is the tolerance of a wide variety of functional groups, though the toxicity of tin compounds is a significant drawback.[9] Vinyl iodides are preferred over bromides and chlorides due to their higher reactivity.[16]

| Substrate 1 | Substrate 2 | Catalyst (mol%) | Ligand | Solvent | Yield (%) | Ref. |

| (Z)-1-Iodo-1-hexene | (E)-1-(Tributylstannyl)-1-hexene | Pd(PPh₃)₄ (2) | - | THF | 86 | [18] |

| 1-Iodo-2-methyl-1-propene | Vinyltributyltin | PdCl₂(PPh₃)₂ (1) | - | Toluene | 91 | [16] |

Other Important Transformations

Beyond palladium catalysis, the C-I bond in vinyl iodides enables other valuable transformations:

-

Copper-Catalyzed Halogen Exchange: Vinyl bromides can be converted to the more reactive vinyl iodides stereospecifically using a copper catalyst and an iodide source like KI.[1][2][19] This is a useful strategy when the corresponding vinyl iodide is less accessible.

-

Grignard Reagent Formation: Vinyl iodides can be converted to vinyl Grignard reagents via magnesium-halogen exchange.[1][2] However, this often requires higher temperatures and longer reaction times compared to alkyl iodides.[1][2]

-

Borylative Couplings: Recent advances have shown that vinyl iodides can participate in transition-metal-free borylative couplings with various nucleophiles, proceeding through hydroboration and 1,2-metallate rearrangement.[20][21]

Applications in Drug Development

The stereospecificity and reliability of reactions involving vinyl iodides make them invaluable in the synthesis of complex, biologically active molecules. The ability to construct intricate carbon skeletons with precise control over alkene geometry is crucial for synthesizing drug candidates that interact specifically with biological targets. For instance, Stille and Suzuki couplings of vinyl iodides have been employed as key steps in the total synthesis of numerous natural products with pharmaceutical potential, such as the anticancer agent superstolide A.[22] The robustness of these methods allows for their application in late-stage functionalization, a critical aspect of medicinal chemistry and the development of structure-activity relationships (SAR). The stability of the C(sp²)-I bond to many synthetic conditions, except for those designed to activate it, allows for its strategic incorporation and later elaboration in a synthetic route. Furthermore, molecules containing a vinyl iodide moiety are often more resistant to in-vivo deiodination compared to alkyl iodides, which is an important consideration for the development of radioiodinated therapeutic and diagnostic agents.[23]

Conclusion

The carbon-iodine bond in vinyl iodides possesses a unique combination of stability and reactivity that has cemented its role as a critical functional group in modern organic chemistry. Its relatively low bond dissociation energy makes it an ideal electrophile for a host of transition-metal-catalyzed cross-coupling reactions, enabling the efficient and stereocontrolled synthesis of complex alkenes. For researchers in the pharmaceutical and life sciences, a thorough understanding of the principles governing C-I bond reactivity is essential for the design and execution of synthetic routes to novel therapeutic agents. The continued development of new catalytic systems and reactions involving vinyl iodides promises to further expand their utility and impact on chemical synthesis.

References

- 1. Vinyl iodide functional group [dl1.en-us.nina.az]

- 2. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ultraviolet photodissociation of vinyl iodide: understanding the halogen dependence of photodissociation mechanisms in vinyl halides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Stille Coupling [organic-chemistry.org]

- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides [organic-chemistry.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. books.rsc.org [books.rsc.org]

- 14. youtube.com [youtube.com]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06131K [pubs.rsc.org]

- 21. Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Iodopropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-iodopropene (C₃H₅I). In the absence of extensive specific experimental data for this molecule in publicly accessible literature, this document leverages established principles of chemical bonding, including Valence Shell Electron Pair Repulsion (VSEPR) theory and hybridization, to predict its geometric parameters. Furthermore, it presents typical bond lengths and angles derived from analogous chemical structures. This guide also outlines the key experimental protocols, namely microwave spectroscopy and gas-phase electron diffraction, that are instrumental in the precise determination of molecular structures. The content is intended to serve as a robust theoretical framework for researchers and professionals in drug development and chemical sciences.

Introduction

This compound is an organoiodine compound with the chemical formula C₃H₅I. Understanding its three-dimensional structure is crucial for predicting its reactivity, physical properties, and potential applications in organic synthesis and pharmaceutical development. The spatial arrangement of atoms and the nature of the chemical bonds within the molecule dictate its interactions with other molecules, including biological targets. This guide synthesizes theoretical predictions and general experimental data to offer a detailed perspective on the molecular architecture of this compound.

Predicted Molecular Structure and Bonding

The structure of this compound is centered around a three-carbon propylene (B89431) backbone with an iodine atom substituted at the second carbon position. The bonding can be understood by examining the hybridization of the carbon atoms.

-

C1 (CH₂ group): This carbon is part of a double bond and is bonded to two hydrogen atoms and one carbon atom. It is predicted to be sp² hybridized , leading to a trigonal planar geometry for the atoms attached to it.

-

C2 (C-I group): This carbon is also part of the double bond and is bonded to the iodine atom and another carbon atom. It is also sp² hybridized , resulting in a trigonal planar arrangement of the atoms and other bonds around it.

-

C3 (CH₃ group): This carbon is a methyl group, bonded to the C2 carbon and three hydrogen atoms through single bonds. It is sp³ hybridized , leading to a tetrahedral geometry for the atoms attached to it.

The overall geometry around the C1=C2 double bond is trigonal planar. The molecule as a whole is not planar due to the tetrahedral arrangement of the methyl group.

VSEPR Theory Analysis

Valence Shell Electron Pair Repulsion (VSEPR) theory helps in predicting the geometry around the central carbon atoms.[1][2][3][4]

-

For C1 and C2 (sp² hybridized): There are three regions of electron density around each of these carbon atoms (one double bond and two single bonds for C1; one double bond, one C-C single bond, and one C-I single bond for C2). To minimize repulsion, these regions will arrange themselves in a trigonal planar geometry, with predicted bond angles of approximately 120°.[1][5]

-

For C3 (sp³ hybridized): There are four regions of electron density around this carbon atom (four single bonds). These will adopt a tetrahedral geometry to be as far apart as possible, with predicted bond angles of approximately 109.5°.[1][5]

Quantitative Data: Predicted Bond Lengths and Angles

While specific experimental data for this compound is scarce, we can compile a table of expected bond lengths and angles based on typical values for similar chemical bonds found in various organic molecules.[6][7][8][9][10][11][12][13][14][15][16][17]

| Bond Type | Hybridization | Typical Bond Length (pm) | Predicted Bond Angle | Typical Bond Angle (°) |

| C-I | sp²-p | ~213 | ∠C-C-I | ~120 |

| C=C | sp²-sp² | ~133-134 | ∠C-C=C | ~120 |

| C-C | sp²-sp³ | ~150-151 | ∠I-C=C | ~120 |

| C-H (on C1) | sp²-s | ~108-109 | ∠H-C=C | ~120 |

| C-H (on C3) | sp³-s | ~109-110 | ∠H-C-H | ~109.5 |

Table 1: Predicted bond lengths and angles for this compound based on typical values for analogous chemical bonds.

Experimental Protocols for Structure Determination

The precise determination of the molecular structure of a gas-phase molecule like this compound is typically achieved through microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase.[18][19] For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. The analysis of the rotational spectrum allows for the determination of the moments of inertia of the molecule with very high precision. From the moments of inertia of the parent molecule and its isotopically substituted analogues, the bond lengths and angles can be calculated.[20]

General Experimental Workflow:

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency, resulting in a rotational spectrum.

-

Spectral Analysis: The frequencies of the absorption lines are analyzed to determine the rotational constants of the molecule.

-

Isotopic Substitution: The process is repeated for different isotopologues of the molecule.

-

Structure Determination: The rotational constants from all isotopic species are used to calculate the precise geometric parameters of the molecule.[21]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the molecular structure of volatile compounds.[22] In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecules.

General Experimental Workflow:

-

Sample Introduction: A jet of the gaseous sample is introduced into the path of a high-energy electron beam in a vacuum chamber.

-

Electron Scattering: The electrons are scattered by the molecules.

-

Diffraction Pattern Recording: The scattered electrons are detected, and the resulting diffraction pattern of concentric rings is recorded.[23][24]

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve.

-

Structure Refinement: The radial distribution curve provides information about the distances between all pairs of atoms in the molecule. This data is used to refine a model of the molecular structure, yielding precise bond lengths and angles.

Visualizations

Predicted Molecular Structure of this compound

References

- 1. VSEPR theory - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. Predicting Molecular Shapes: VSEPR Model (M9Q1) – UW-Madison Chemistry 103/104 Resource Book [wisc.pb.unizin.org]

- 4. VSEPR Chart | Valence Shell Electron Pair Repulsion Theory [sigmaaldrich.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Bond length - Wikipedia [en.wikipedia.org]

- 7. The CC bond length of the following molecules is in class 11 chemistry JEE_Main [vedantu.com]

- 8. researchgate.net [researchgate.net]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. Email Questions & Answers [vanderbilt.edu]

- 11. youtube.com [youtube.com]

- 12. Bond Length and Bond Strength - Chemistry Steps [chemistrysteps.com]

- 13. CH331, Chap1 Notes [web.pdx.edu]

- 14. The bond length between \mathrm{C}-\mathrm{C} bond in \mathrm{sp}^{3} hyb.. [askfilo.com]

- 15. youtube.com [youtube.com]

- 16. scholarworks.uark.edu [scholarworks.uark.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Microwave spectroscopy of biomolecular building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. youtube.com [youtube.com]

- 22. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 23. lancaster.ac.uk [lancaster.ac.uk]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Thermochemical Properties of 2-Iodopropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2-iodopropene (CH₂=C(I)CH₃). Due to a notable absence of experimentally determined data in publicly accessible literature, this document focuses on the state-of-the-art computational methodologies that can be employed to accurately predict its thermochemical characteristics. Furthermore, it details the established experimental protocols that would be utilized for the direct measurement of these properties. For comparative purposes, available thermochemical data for the isomeric 3-iodo-1-propene is presented. This guide serves as a critical resource for researchers requiring thermochemical data for this compound for applications in reaction modeling, process design, and drug development.

Introduction

This compound is an unsaturated organoiodine compound with potential applications in organic synthesis and as an intermediate in the preparation of more complex molecules. A thorough understanding of its thermochemical properties, including its enthalpy of formation, heat capacity, entropy, and bond dissociation energies, is fundamental for the design and optimization of chemical processes, the prediction of reaction equilibria and kinetics, and for assessing its stability and reactivity.

Despite its relevance, a comprehensive search of the scientific literature, including the NIST WebBook, reveals a significant lack of experimentally determined thermochemical data for this compound.[1] This guide addresses this data gap by focusing on two key areas:

-

Computational Thermochemistry: A detailed exploration of high-level ab initio quantum chemistry methods that can provide accurate predictions of the thermochemical properties of this compound.

-

Experimental Methodologies: A thorough description of the standard experimental techniques that would be employed to measure these properties.

Computational Determination of Thermochemical Properties

In the absence of experimental data, high-level computational chemistry methods serve as a powerful and reliable tool for obtaining accurate thermochemical properties.[2][3][4] Methods such as Gaussian-n (Gn) and Complete Basis Set (CBS) theories are particularly well-suited for this purpose.

A generalized workflow for the computational determination of the thermochemical properties of this compound is illustrated below.

References

- 1. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Table II from Large-scale calculations of gas phase thermochemistry: Enthalpy of formation, standard entropy, and heat capacity | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Discovery and Synthesis of 2-Iodopropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopropene (also known as isopropenyl iodide) is a versatile organoiodine compound with significant applications in organic synthesis. Its reactivity as a vinyl iodide makes it a valuable precursor for the introduction of the isopropenyl group in the construction of complex organic molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams.

Historical Perspective and Discovery

The precise first synthesis of this compound is not definitively documented in readily available historical records. However, its preparation can be situated within the broader context of the development of vinyl halide chemistry. A pivotal moment in the synthesis of vinyl iodides was the work of Barton, O'Brien, and Sternhell in 1962, who developed a general method for the conversion of ketone hydrazones to vinyl iodides.[1][2][3] While their seminal paper does not explicitly detail the synthesis of this compound, it laid the foundational principles for one of the most important routes to this compound.

Core Synthetic Methodologies

Several key synthetic strategies have been employed for the preparation of this compound. These methods, developed and refined over time, offer different advantages in terms of starting material availability, regioselectivity, and reaction conditions.

Barton Vinyl Iodide Synthesis from Acetone (B3395972) Hydrazone

This method, stemming from the original work of Barton and colleagues, remains a cornerstone for the synthesis of this compound. The reaction proceeds via the iodination of acetone hydrazone in the presence of a strong, non-nucleophilic base.

Reaction Scheme:

Figure 1: Synthesis of this compound via the Barton Reaction.

Experimental Protocol:

A detailed, modern adaptation of the Barton vinyl iodide synthesis for this compound is as follows:

-

Preparation of Acetone Hydrazone: Acetone (1.0 eq) is reacted with hydrazine hydrate (B1144303) (1.0-1.2 eq) in a suitable solvent such as ethanol. The mixture is typically stirred at room temperature until the formation of the hydrazone is complete, which can be monitored by techniques like TLC or GC-MS. The product is then isolated and purified.

-

Iodination of Acetone Hydrazone: To a solution of acetone hydrazone (1.0 eq) in an anhydrous, non-polar solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0-2.2 eq) is added. The solution is cooled, and a solution of iodine (2.0-2.2 eq) in the same solvent is added dropwise. The reaction is typically stirred at low temperature and then allowed to warm to room temperature. Work-up involves quenching with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to remove excess iodine, followed by extraction and purification by distillation or chromatography.

Hydroiodination of Propyne (B1212725)

The direct addition of hydrogen iodide (HI) to propyne is another route to this compound. This reaction is governed by Markovnikov's rule, which predicts that the iodine atom will add to the more substituted carbon of the triple bond.

Reaction Scheme:

Figure 2: Synthesis of this compound by Hydroiodination of Propyne.

Experimental Protocol:

-

A solution of propyne in a suitable inert solvent is cooled to a low temperature.

-

A solution of hydrogen iodide, either neat or in a solvent, is added slowly to the propyne solution.

-

The reaction mixture is stirred at low temperature until the reaction is complete.

-

The reaction is quenched, and the product is isolated by extraction and purified by distillation.

Controlling the regioselectivity can be a challenge in this reaction, and the formation of 1-iodopropene as a byproduct is possible.

Dehydrohalogenation of 1,2-Diiodopropane (B3344142)

Elimination of hydrogen iodide from a vicinal dihalide, such as 1,2-diiodopropane, can yield this compound. This reaction is typically carried out using a base.

Reaction Scheme:

Figure 3: Synthesis of this compound via Dehydrohalogenation.

Experimental Protocol:

-

1,2-Diiodopropane is dissolved in a suitable solvent.

-

A base, such as potassium hydroxide (B78521) or a non-nucleophilic organic base, is added to the solution.

-

The reaction mixture is heated to promote the elimination reaction.

-

After completion, the reaction is worked up by extraction and the product is purified by distillation.

The choice of base and reaction conditions can influence the regioselectivity of the elimination, potentially leading to the formation of isomeric byproducts.

Quantitative Data Summary

The following table summarizes available quantitative data for the synthesis of this compound and related vinyl iodides using the methodologies described. It is important to note that specific yields can vary significantly based on the exact reaction conditions and scale.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Barton Vinyl Iodide Synthesis | Acetone Hydrazone | I₂, DBU | Diethyl Ether | 0 to RT | 60-80 | [1][3] |

| Hydroiodination of Propyne | Propyne | HI | Not specified | Low | Variable | [4] |

| Dehydrohalogenation | 1,2-Diiodopropane | Base (e.g., KOH) | Ethanol | Reflux | Moderate |

Note: Data for the dehydrohalogenation of 1,2-diiodopropane to specifically yield this compound is not well-documented with precise yields in the readily available literature. The yield is generally described as moderate.

Experimental Workflows and Logical Relationships

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Figure 4: General Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound has evolved from the foundational principles of vinyl iodide synthesis established by pioneers like Barton. The methods described herein, particularly the Barton reaction, provide reliable routes to this important synthetic intermediate. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways, including their experimental nuances and potential for optimization, is crucial for the successful incorporation of the isopropenyl moiety into complex target molecules. Further research into more efficient, atom-economical, and environmentally benign methods for the synthesis of this compound will undoubtedly continue to be an area of active investigation.

References

An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 2-Iodopropene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopropene (CH₂=C(I)CH₃) is a versatile, unsaturated organoiodine compound. As a vinylic iodide, its reactivity is characterized by the presence of an iodine atom attached to an sp²-hybridized carbon, which imparts distinct chemical properties compared to its saturated analogue, 2-iodopropane. The carbon-iodine bond in this compound is relatively weak, making it an excellent substrate for a variety of transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound, including its synthesis, participation in cross-coupling reactions, photochemical transformations, and susceptibility to nucleophilic substitution and radical additions. The information herein is intended to serve as a technical resource for professionals in chemical research and drug development, facilitating the strategic application of this valuable synthetic building block.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydroiodination of propyne (B1212725). This reaction proceeds via an electrophilic addition mechanism, where the initial protonation of the triple bond forms a vinylic carbocation. The subsequent attack of the iodide ion occurs at the more substituted carbon, in accordance with Markovnikov's rule, to yield this compound.

Experimental Protocol: Synthesis of this compound from Propyne

-

Reaction Setup: A solution of sodium iodide (1.5 equivalents) in glacial acetic acid is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask is cooled in an ice bath.

-

Gas Addition: Propyne gas is bubbled through the solution.

-

Acidification: Concentrated sulfuric acid (1.0 equivalent) is added dropwise to the stirred solution to generate hydrogen iodide in situ.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is poured into a separatory funnel containing water and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by a wash with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to afford this compound.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples this compound with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1] This reaction is a powerful tool for forming new carbon-carbon bonds, particularly for the synthesis of substituted styrenes and other complex unsaturated molecules.

General Reaction Scheme:

dot

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

| Boronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 92 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 88 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | THF | 80 | 95 |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | Dioxane/H₂O | 85 | 85 |

Note: The data in this table are representative examples based on typical Suzuki-Miyaura reactions of vinylic iodides and are intended to illustrate the general scope and efficiency of the reaction.

-

Reaction Setup: To a flame-dried Schlenk flask are added this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv). The flask is evacuated and backfilled with argon.

-

Solvent and Catalyst Addition: Degassed toluene and water (4:1 mixture) are added, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (3 mol%).

-

Reaction Conditions: The reaction mixture is heated to 90 °C and stirred vigorously for 12 hours.

-

Work-up and Purification: After cooling to room temperature, the mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield 2-phenylpropene.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] This reaction is highly efficient for the synthesis of conjugated enynes.

General Reaction Scheme:

dot

Caption: Sonogashira Coupling Catalytic Cycles.

| Terminal Alkyne (H−C≡C−R) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Triethylamine (B128534) | THF | 50 | 94 |

| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 89 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Triethylamine | Acetonitrile | RT | 96 |

| Propargyl alcohol | Pd(dppf)Cl₂ (2) | CuI (5) | Piperidine | THF | 40 | 87 |

Note: The data in this table are representative examples based on typical Sonogashira reactions of vinylic iodides and are intended to illustrate the general scope and efficiency of the reaction.

-

Reaction Setup: A mixture of this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%) is placed in a Schlenk tube under an argon atmosphere.

-

Solvent and Reagent Addition: Anhydrous, degassed triethylamine and tetrahydrofuran (B95107) (THF) are added, followed by the dropwise addition of phenylacetylene (1.1 equiv).

-

Reaction Conditions: The reaction mixture is stirred at 50 °C for 6 hours.

-

Work-up and Purification: The solvent is removed in vacuo, and the residue is taken up in diethyl ether. The organic solution is washed with saturated aqueous ammonium (B1175870) chloride and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.[2][3]

Heck Reaction

The Heck reaction couples this compound with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene.[4] This reaction is particularly useful for the vinylation of alkenes.

General Reaction Scheme:

Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of this compound with an organostannane reagent.[5][6] This reaction is highly versatile due to the air and moisture stability of many organostannane reagents.

General Reaction Scheme:

Photochemical Reactions

Upon irradiation with ultraviolet light, this compound can undergo several photochemical transformations, primarily driven by the homolytic cleavage of the weak carbon-iodine bond.[7]

Cis-Trans Isomerization

If starting with a stereoisomerically pure sample of a related substituted iodopropene, UV irradiation can lead to a mixture of cis and trans isomers. The absorption of a photon excites the molecule to an excited state where rotation around the carbon-carbon double bond becomes possible. Relaxation back to the ground state can then lead to either isomer.[8][9]

dot

Caption: Photochemical Cis-Trans Isomerization Pathway.

Other potential photochemical reactions include photoelimination of HI to form propyne and photodissociation to generate a propenyl radical and an iodine radical.

Nucleophilic Substitution

Nucleophilic substitution at a vinylic carbon, as in this compound, is generally more difficult than at a saturated sp³ carbon. The increased s-character of the C-I bond makes it stronger and shorter, and the electron density of the π-system can repel incoming nucleophiles. However, under forcing conditions or with specific substrates, these reactions can occur through mechanisms such as addition-elimination or elimination-addition. A direct Sₙ2-type attack is sterically hindered and electronically unfavorable.

Radical Additions

The double bond in this compound is susceptible to radical addition reactions. A radical initiator can generate a radical species that adds to the less substituted carbon of the double bond to form a more stable tertiary radical intermediate. This intermediate can then propagate the radical chain.

dot

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oit.edu [oit.edu]

- 9. Photoisomerization [biosyn.com]

Solubility of 2-Iodopropene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodopropene, a halogenated alkene, is a valuable building block in organic synthesis. Understanding its solubility in various organic solvents is critical for its effective use in reaction media, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data based on analogous compounds, a detailed experimental protocol for solubility determination, and a workflow for this process. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data from its isomers and related compounds to provide well-founded estimations.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the known and expected solubility of this compound in common organic solvents. It is important to note that where specific data for this compound is unavailable, information for its isomers, 1-iodopropane (B42940) and 3-iodopropene, is provided as a proxy. The principle of "like dissolves like" suggests that this compound, a relatively nonpolar molecule, will be miscible with a range of common organic solvents.

| Solvent | Chemical Formula | Polarity (Relative) | Expected Solubility of this compound | Supporting Data for Analogous Compounds |

| Ethanol | C₂H₅OH | Polar | Soluble / Miscible | 3-Iodopropene is soluble in ethanol.[1][2] 1-Iodopropane is soluble in ethanol.[3][4] |

| Methanol | CH₃OH | Polar | Soluble / Miscible | General solubility of iodoalkanes in alcohols. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble / Miscible | 3-Iodopropene is soluble in acetone.[1] |